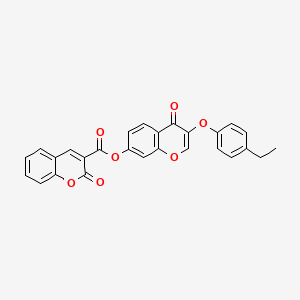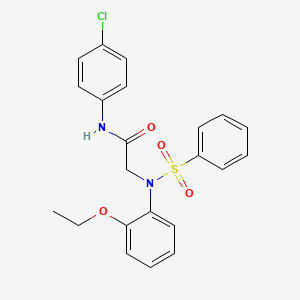
3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate
Vue d'ensemble
Description
3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate, also known as EPCOC, is a synthetic compound that belongs to the class of coumarin derivatives. EPCOC has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in various cancer models. Moreover, 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate has been shown to have a protective effect against oxidative stress-induced damage in cells and tissues. Additionally, 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate has been reported to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines.
Mécanisme D'action
The mechanism of action of 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it has been suggested that 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate has been reported to inhibit the activation of these pathways, thereby suppressing cell proliferation, inducing apoptosis, and reducing inflammation.
Biochemical and Physiological Effects:
3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes, such as COX-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Moreover, 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, thereby reducing oxidative stress-induced damage in cells and tissues. Additionally, 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate has been reported to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate has several advantages for lab experiments. It is a synthetic compound with a high purity and yield, making it easy to obtain in large quantities. Moreover, 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to using 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate in lab experiments. For instance, its pharmacokinetic and pharmacodynamic properties are not fully characterized, and its toxicity profile is not well established.
Orientations Futures
There are several future directions for research on 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate. Firstly, further studies are needed to investigate its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion. Secondly, more research is needed to establish its toxicity profile and potential side effects. Thirdly, 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate could be further optimized for its therapeutic applications, such as by modifying its chemical structure or developing novel delivery systems. Finally, 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate could be evaluated for its potential applications in other fields, such as agriculture or material science.
Conclusion:
In conclusion, 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate is a synthetic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities. 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate exerts its pharmacological effects by modulating various signaling pathways, and it exhibits various biochemical and physiological effects. While 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate has several advantages for lab experiments, there are also some limitations to using it. Further research is needed to fully characterize its pharmacokinetic and pharmacodynamic properties, toxicity profile, and potential applications in other fields.
Propriétés
IUPAC Name |
[3-(4-ethylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O7/c1-2-16-7-9-18(10-8-16)32-24-15-31-23-14-19(11-12-20(23)25(24)28)33-26(29)21-13-17-5-3-4-6-22(17)34-27(21)30/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZSPWTTXPTEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methylphenyl)benzamide](/img/structure/B4886603.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B4886614.png)


![2-(2-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4886651.png)

![N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4886663.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4886673.png)

![ethyl N-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate](/img/structure/B4886690.png)
![1-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B4886696.png)
![ethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4886704.png)
![2-[(3-fluorophenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886706.png)
![N-(3'-methoxy-2-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B4886712.png)